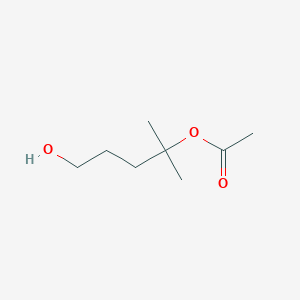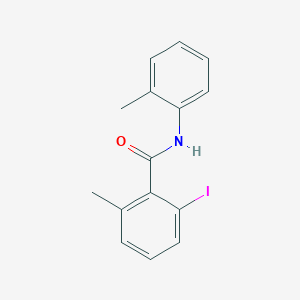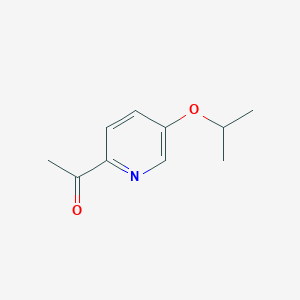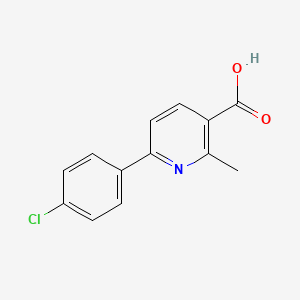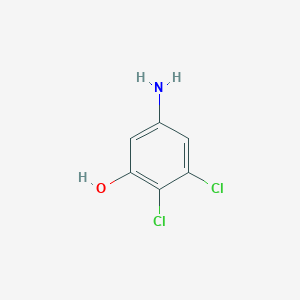![molecular formula C11H8F3NO2 B6325309 [2-苯基-5-(三氟甲基)-1,3-恶唑-4-基]甲醇 CAS No. 1055303-62-2](/img/structure/B6325309.png)
[2-苯基-5-(三氟甲基)-1,3-恶唑-4-基]甲醇
描述
2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol, also known as PTM, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that has a sweet, floral-like odor and is soluble in water and most organic solvents. PTM has been used in a variety of biochemical, pharmaceutical, and environmental studies due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for PTM.
科学研究应用
缓蚀
- 缓蚀钢:恶唑衍生物,包括[2-苯基-5-(三氟甲基)-1,3-恶唑-4-基]甲醇,已研究其在酸性环境中对低碳钢的缓蚀性能。这些化合物通过吸附在金属表面上显着降低腐蚀速率,作为具有阴极优势效应的混合型缓蚀剂。其缓蚀效率与分子结构相关,如量子化学计算所示 (Rahmani 等人,2018)。
衍生物合成
- 苯并噻嗪和恶嗪衍生物的合成:呋喃-2-基(苯基)甲醇衍生物,可能包含与[2-苯基-5-(三氟甲基)-1,3-恶唑-4-基]甲醇相似的结构,用于合成3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物通过 aza-Piancatelli 重排。该过程以其高选择性、低催化剂负载量和快速反应时间而著称 (Reddy 等人,2012)。
晶体结构分析
- 三唑衍生物的晶体结构:与[2-苯基-5-(三氟甲基)-1,3-恶唑-4-基]甲醇密切相关的三唑衍生物的晶体结构已被分析,揭示了其 α-糖苷酶抑制活性的见解。这些化合物的平面结构与其他更多“V”形衍生物形成对比,影响它们的生物活性 (Gonzaga 等人,2016)。
电化学和液晶性质
- 电化学和液晶行为:已合成与目标分子相关的芳基(5-二茂铁基-2H-1,2,3-三唑-4-基)甲酮衍生物,并研究了它们的紫外-可见吸收、荧光光谱和液晶行为。这些性质受二茂铁基和1,2,3-三唑环的吸电子效应的影响 (Zhao 等人,2013)。
属性
IUPAC Name |
[2-phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-8(6-16)15-10(17-9)7-4-2-1-3-5-7/h1-5,16H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIDQWSNRWJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







